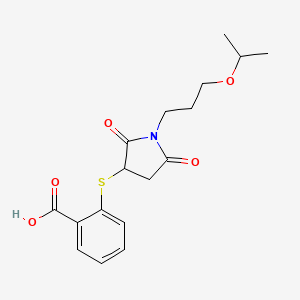
2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfur-containing organic compound with a benzoic acid group, a pyrrolidinone group, and an isopropoxypropyl group .
Molecular Structure Analysis
The molecular formula of this compound is C17H21NO5S . It contains a pyrrolidinone ring, which is a five-membered ring with a nitrogen atom and a carbonyl group. It also has a benzoic acid group (a benzene ring attached to a carboxylic acid) and an isopropoxypropyl group attached to the nitrogen in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a carboxylic acid group might make the compound acidic. The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Applications
Research into the effects of benzoic acid and its derivatives, including structurally similar compounds to 2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, reveals applications in regulating gut functions due to their antibacterial and antifungal properties. These studies indicate that appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, immunity, and microbiota, highlighting its potential in food safety and health improvement (Mao, Yang, Chen, Yu, & He, 2019).
Moreover, carboxylic acids, including benzoic acid derivatives, have shown a range of biological activities such as antioxidant, antimicrobial, and cytotoxic activities. These findings suggest the relevance of exploring compounds like 2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid in similar contexts, given their structural features that may confer bioactive properties (Godlewska-Żyłkiewicz et al., 2020).
Pharmacological Importance of Structurally Related Compounds
The review of isoquinoline derivatives, compounds related to the chemical structure and complexity of 2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, emphasizes their significant pharmacological roles. These include anti-fungal, anti-tubercular, anti-tumor, anti-glaucoma, and anti-Alzheimer's disease activities, among others. Such derivatives showcase the potential of structurally complex compounds in addressing a wide range of health issues, underscoring the importance of research into specific compounds like 2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid for therapeutic applications (Danao et al., 2021).
Environmental and Ecological Considerations
Investigations into the environmental occurrence, fate, and behavior of common preservatives such as benzoic acid and its derivatives provide insight into the ecological impact and safety considerations of using such compounds. Understanding their biodegradation, bioaccumulation, and potential ecological risks is crucial for assessing the broader implications of employing structurally similar compounds in various industries (Haman, Dauchy, Rosin, & Munoz, 2015).
Eigenschaften
IUPAC Name |
2-[2,5-dioxo-1-(3-propan-2-yloxypropyl)pyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-11(2)23-9-5-8-18-15(19)10-14(16(18)20)24-13-7-4-3-6-12(13)17(21)22/h3-4,6-7,11,14H,5,8-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMZJEVSDNUPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

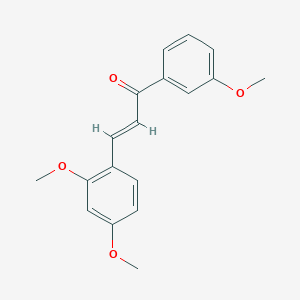

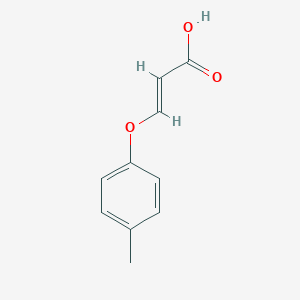

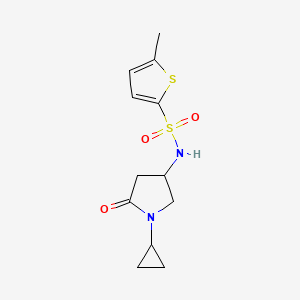
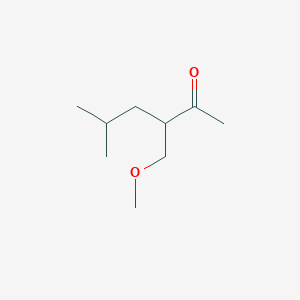
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2882844.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882846.png)
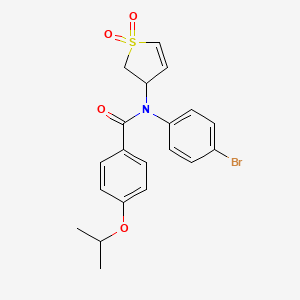
![3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2882851.png)
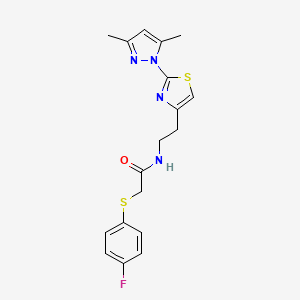
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide](/img/structure/B2882854.png)
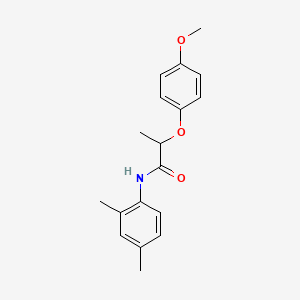
![2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2882856.png)